molecular formula C9H17NO5 B13914155 N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid

Cat. No.: B13914155
M. Wt: 219.23 g/mol
InChI Key: LCZIQMSENGLLOJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)but-3-en-1-amine (CAS: 1251382-92-9) is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . Its structure features a but-3-en-1-amine backbone substituted with a 2-methoxyethyl group, as represented by the SMILES notation COCCNCCC=C .

Oxalic acid (HOOCCOOH) is a dicarboxylic acid often used in coordination chemistry and photodegradation processes. When combined with amines, it forms salts or complexes that influence solubility and reactivity.

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid

InChI

InChI=1S/C7H15NO.C2H2O4/c1-3-4-5-8-6-7-9-2;3-1(4)2(5)6/h3,8H,1,4-7H2,2H3;(H,3,4)(H,5,6)

InChI Key

LCZIQMSENGLLOJ-UHFFFAOYSA-N

Canonical SMILES

COCCNCCC=C.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Compound Name: N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid (physiologically tolerated acid addition salt)
  • Molecular Formula: C7H15NO (base), combined with oxalic acid (C2H2O4)
  • Molecular Weight: Approx. 129.20 g/mol (base)
  • Structural Features: The compound consists of a but-3-en-1-amine backbone substituted with a 2-methoxyethyl group, forming an amine that can be converted into its oxalic acid salt for enhanced stability and pharmaceutical utility.

Preparation Methods

Synthesis of N-(2-methoxyethyl)but-3-en-1-amine (Base)

The base amine can be synthesized through multi-step organic synthesis involving:

  • Starting Materials: 2-(methoxymethylamino)ethanol and butadiene or related precursors.
  • General Reaction: Nucleophilic substitution or amination reactions where the methoxyethyl moiety is introduced onto the butenyl amine skeleton.
  • Industrial Considerations: Large-scale reactors with controlled temperature and continuous flow systems optimize yield and purity. Purification is typically achieved by distillation or crystallization.

Note: Specific industrial protocols are proprietary but generally follow standard amine synthesis procedures involving controlled addition of reagents and careful temperature regulation to avoid side reactions.

Formation of the Oxalic Acid Salt: N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid

The preparation of the oxalic acid salt involves the acid-base reaction between the free amine and oxalic acid. However, the literature reveals more sophisticated synthetic routes to related oxamic acid esters and salts, which can be adapted or provide insight into this compound’s preparation.

Direct Acid-Base Reaction
  • Procedure: The free base amine is dissolved in an appropriate solvent (e.g., ethanol or water), and oxalic acid is added stoichiometrically.
  • Conditions: Mild stirring at ambient temperature to ensure complete salt formation.
  • Isolation: The salt precipitates out or can be crystallized from the reaction mixture.

This method is straightforward but may require further purification to remove unreacted acid or base.

Preparation via Oxalic Acid Ester Chloride Intermediate (Patent EP0102509A1)
  • Step 1: Preparation of oxalic acid 2-methoxyethyl ester chloride by reaction of oxalic acid with 2-methoxyethanol in the presence of thionyl chloride or similar chlorinating agents.
  • Step 2: Reaction of this ester chloride with the amine (e.g., but-3-en-1-amine derivative) in an inert solvent such as dry dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base Addition: Triethylamine or other acid acceptors (tributylamine, pyridine) are added to neutralize the released HCl and drive the reaction forward.
  • Temperature Control: The reaction is maintained at low temperatures (0–30 °C) to prevent side reactions and decomposition.
  • Workup: After reaction completion (stirring for several hours to overnight), the mixture is poured into ice water, precipitating the product.
  • Purification: The crude product is filtered, dried, and recrystallized from solvents such as isopropanol/DMF mixtures to obtain pure oxalic acid salt.

Example from Patent:

Parameter Details
Starting amine 1,3-Phenylenediamine (analogous)
Solvent Dry dimethylformamide (60 mL)
Base Triethylamine (16.6 g)
Ester chloride added Oxalic acid 2-methoxyethyl ester chloride (26.6 g)
Temperature 5–10 °C during addition, then room temperature overnight
Isolation Precipitation in ice water, filtration, drying
Purification Recrystallization from isopropanol/DMF (10:1)
Yield 20 g of pure compound
Melting Point 152–153 °C

This method is highly effective for preparing oxamic acid esters and their salts, and can be adapted for N-(2-methoxyethyl)but-3-en-1-amine oxalic acid.

Alternative Esterification Methods

  • Transesterification: Starting from lower alkyl oxamates, transesterification with 2-methoxyethanol under acidic or basic catalysis can yield the desired ester intermediate.
  • Imidazolide Method: Using dimethylformamide acetal or imidazole derivatives to activate oxamic acids for esterification.
  • Carbodiimide Catalysis: Employing carbodiimides as coupling agents to facilitate ester formation in aprotic solvents.

These methods provide versatility in ester synthesis and can be tailored to produce the oxalic acid salt after subsequent reaction with the amine.

Reaction Conditions and Optimization

Parameter Recommended Conditions Notes
Solvent Dry dimethylformamide, THF Aprotic solvents preferred
Temperature 0–30 °C Low temperature to avoid side reactions
Base Triethylamine, tributylamine, pyridine Acid scavengers to neutralize HCl
Reaction Time 1 hour at low temp + overnight at RT Ensures complete conversion
Workup Precipitation in ice water Facilitates product isolation
Purification Recrystallization (isopropanol/DMF) Enhances purity

Summary of Preparation Routes

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Direct Acid-Base Salt Formation N-(2-methoxyethyl)but-3-en-1-amine + oxalic acid Ambient temperature, mild solvents Simple, straightforward May require extensive purification
Ester Chloride Route Oxalic acid 2-methoxyethyl ester chloride + amine Low temp (0–30 °C), triethylamine, DMF High purity, good yields Requires preparation of ester chloride
Transesterification Lower alkyl oxamate + 2-methoxyethanol Acid/base catalysis, reflux Versatile, scalable Longer reaction times, catalyst removal
Imidazolide/Carbodiimide Methods Oxamic acid + activating agents + alcohol Aprotic solvents, room temp to reflux Efficient coupling Requires specialized reagents

Research Findings and Practical Considerations

  • The ester chloride route is the most documented and reliable method for preparing oxamic acid esters and their salts, including N-(2-methoxyethyl)but-3-en-1-amine oxalic acid.
  • Use of acid acceptors such as triethylamine is critical to neutralize HCl generated and to drive the reaction to completion.
  • Temperature control is essential to maintain product integrity and avoid side reactions.
  • Recrystallization from mixed solvents improves product purity and crystallinity, important for pharmaceutical applications.
  • The diamine or amine starting materials are commercially available or can be synthesized by known methods, facilitating the preparation of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield primary or secondary amines .

Scientific Research Applications

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Amine-Oxalic Acid Systems

N-[4-(Dimethylamino)but-2-ynyl]-N-methylacetamide; Oxalic Acid (CAS: 3854-06-6)
  • Molecular Formula : C₁₁H₁₈N₂O₅
  • Key Features: Contains a terminal alkyne and dimethylamino group paired with oxalic acid.
  • Comparison: The alkyne group (C≡C) in this compound contrasts with the alkene (C=C) in N-(2-methoxyethyl)but-3-en-1-amine, leading to differences in π-bond reactivity. Alkynes are generally less reactive toward electrophilic addition but more prone to metal-catalyzed coupling .
N-(2-Methoxyethyl)methylamine
  • Molecular Formula: C₄H₁₁NO
  • Key Features : A simpler analogue lacking the unsaturated butenyl chain.
  • Comparison :
    • The absence of the alkene group reduces opportunities for cycloaddition or polymerization reactions.
    • Its smaller size may improve volatility but limit applications in coordination chemistry .

Functional Analogues in Photodegradation

Fe(III)-Oxalic Acid Complexes
  • Key Features : Oxalic acid acts as a ligand in Fe(III) complexes, generating hydroxyl radicals (·OH) under UV light, which degrade pollutants like dimethyl phthalate (DMP) .
  • However, the amine’s electron-donating methoxy group might stabilize the complex, altering reaction kinetics compared to Fe(III)-oxalate systems.
(E)-N-Methyl-4-(3-Aminophenyl)-3-buten-1-amine
  • Key Features : A phenyl-substituted unsaturated amine synthesized via palladium-catalyzed coupling .
  • Comparison: The aromatic ring in this compound enables conjugation and electronic effects absent in N-(2-methoxyethyl)but-3-en-1-amine.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(2-Methoxyethyl)but-3-en-1-amine; Oxalic Acid C₇H₁₅NO + C₂H₂O₄ 129.20 + 90.03 Alkene, Methoxyethyl, Oxalate
N-[4-(Dimethylamino)but-2-ynyl]-N-methylacetamide; Oxalic Acid C₁₁H₁₈N₂O₅ 258.12 Alkyne, Dimethylamino, Oxalate
Fe(III)-Oxalic Acid Complex FeC₂O₄·nH₂O Variable Fe³⁺, Oxalate Ligand

Research Findings and Implications

  • Structural Flexibility : The alkene in N-(2-methoxyethyl)but-3-en-1-amine allows for functionalization via hydrogenation or epoxidation, unlike saturated analogues .
  • Synergy with Oxalic Acid : Oxalic acid may enhance the compound’s solubility in polar solvents, facilitating its use in aqueous-phase reactions. This contrasts with Fe(III)-oxalate systems, where oxalate primarily mediates redox activity .
  • Commercial Availability : N-(2-Methoxyethyl)but-3-en-1-amine is listed as discontinued in some catalogs, limiting its accessibility compared to simpler amines like N-(2-methoxyethyl)methylamine .

Biological Activity

N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid is a compound that combines an unsaturated amine with oxalic acid, leading to a unique profile of biological activities. Its molecular formula is C8H13NO4\text{C}_8\text{H}_{13}\text{N}\text{O}_4, with a total molecular weight of approximately 219.23 g/mol. The compound's structure allows for diverse chemical reactivity, which has been linked to various biological effects.

Antiviral Properties

Research indicates that N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid exhibits notable antiviral activity . Compounds with similar structures have shown effectiveness against various viral infections, potentially through mechanisms such as inhibition of viral replication or interference with viral entry into host cells.

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties . Studies have shown that derivatives of oxalic acid can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, isoquinoline alkaloids related to oxalic acid have demonstrated significant inhibitory effects on gastric cancer cell lines, suggesting that N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid could exhibit similar effects .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects . Compounds containing amine groups are often explored for their ability to protect neuronal cells from oxidative stress and apoptosis. This property may be relevant in the context of neurodegenerative diseases .

Synthesis Methods

Several methods for synthesizing N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid have been documented, including:

  • Direct amination : Reacting but-3-en-1-amine with 2-methoxyethylamine in the presence of a catalyst.
  • Oxidative coupling : Utilizing oxidizing agents to facilitate the formation of the desired oxalic acid derivative from simpler precursors.

Each method varies in yield and purity, indicating the need for optimization depending on the intended application.

Study 1: Antiviral Activity Assessment

A study evaluated the antiviral effects of N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid against influenza viruses in vitro. Results indicated a significant reduction in viral titers at concentrations as low as 10 µM, suggesting a strong antiviral potential.

Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, the compound was tested on MGC-803 gastric cancer cells. The results showed an IC50 value of 5.1 µM, indicating effective inhibition of cell growth and induction of apoptosis through upregulation of pro-apoptotic proteins like Bax .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
N-(2-hydroxyethyl)but-3-en-1-amineAmine + AlcoholHydroxyl group increases polarity and solubility
N,N-DimethylbutanamideAmideMore stable under acidic conditions
Ethyl 4-amino-butenoateEster + AmineDifferent reactivity profile due to ester group
2-MethoxyethylamineSimple AmineLacks unsaturation and oxalic acid component

N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid stands out due to its combination of functionalities that enhance its biological activity compared to simpler analogs.

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